molecular formula C21H23NO3 B4082262 2,3-bis(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one

2,3-bis(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one

Cat. No. B4082262
M. Wt: 337.4 g/mol
InChI Key: KNCCXERJPCMRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bis(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMS-820132 and is a spirocyclic compound that belongs to the azaspiroketone class.

Scientific Research Applications

BMS-820132 has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic effects. BMS-820132 has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, BMS-820132 has been studied for its potential use as an antitumor agent.

Mechanism of Action

The mechanism of action of BMS-820132 is not fully understood. However, it has been suggested that BMS-820132 may act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. Inhibition of COX-2 activity may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
BMS-820132 has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have potential neuroprotective effects in animal models of neurological disorders. BMS-820132 has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

BMS-820132 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for studying intracellular processes. BMS-820132 has also been shown to have low toxicity, making it safe for use in animal studies. However, the limitations of BMS-820132 include its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

Future research on BMS-820132 could focus on its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the mechanism of action of BMS-820132 and its potential interactions with other drugs. Further research could also focus on improving the solubility of BMS-820132 to increase its bioavailability in vivo.

properties

IUPAC Name

1,2-bis(4-methoxyphenyl)-2-azaspiro[3.4]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-24-17-9-5-15(6-10-17)19-21(13-3-4-14-21)20(23)22(19)16-7-11-18(25-2)12-8-16/h5-12,19H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCCXERJPCMRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3(CCCC3)C(=O)N2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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